molecular formula C23H21N3O6S B11675951 Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate

Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate

Cat. No.: B11675951
M. Wt: 467.5 g/mol
InChI Key: XRHQVCGYZJHUHX-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a nitro-substituted phenylcarbamoyl group at position 5 and a phenylacetamido substituent at position 2. Its molecular formula is C₂₄H₂₂N₃O₆S, with a molecular weight of 480.51 g/mol (calculated). The compound’s synthesis typically involves multi-step reactions, including condensation of ethyl 2-amino-4-methyl-5-(3-nitrophenylcarbamoyl)thiophene-3-carboxylate with phenylacetyl chloride under basic conditions .

Properties

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H21N3O6S/c1-3-32-23(29)19-14(2)20(21(28)24-16-10-7-11-17(13-16)26(30)31)33-22(19)25-18(27)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

XRHQVCGYZJHUHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : Methylglyoxal (as the ketone), ethyl cyanoacetate, and sulfur.

  • Catalyst : Morpholine or piperidine (base catalysts).

  • Temperature : 80–100°C under reflux.

  • Outcome : Forms the 2-amino-4-methylthiophene-3-carboxylate scaffold with >70% yield.

Mechanistic Insight :

  • Knoevenagel condensation between methylglyoxal and ethyl cyanoacetate forms an α,β-unsaturated nitrile.

  • Sulfur incorporation via cyclization generates the thiophene ring.

Introduction of the 5-[(3-Nitrophenyl)Carbamoyl] Group

The carbamoyl group at position 5 is installed via a two-step sequence: carbonyl activation followed by nucleophilic substitution with 3-nitroaniline.

Carbonyl Activation at Position 5

  • Reagent : Phosphorus oxychloride (POCl₃) converts the methyl group at position 5 to a reactive carbonyl chloride.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

Carbamoylation with 3-Nitroaniline

  • Reactant : 3-Nitroaniline in tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) to scavenge HCl.

  • Yield : 65–75% after purification via silica gel chromatography.

Reaction Equation :

Thiophene-5-COCl+H2N-C6H4-NO2TEAThiophene-5-CONH-C6H4-NO2+HCl\text{Thiophene-5-COCl} + \text{H}2\text{N-C}6\text{H}4\text{-NO}2 \xrightarrow{\text{TEA}} \text{Thiophene-5-CONH-C}6\text{H}4\text{-NO}_2 + \text{HCl}

Acylation of the 2-Amino Group with Phenylacetyl Chloride

The 2-amino group undergoes acylation to introduce the 2-phenylacetamido moiety.

Reaction Optimization

  • Acylating Agent : Phenylacetyl chloride (1.2 equiv).

  • Solvent : Anhydrous DCM at 0°C to room temperature.

  • Base : 4-Dimethylaminopyridine (DMAP) catalyzes the reaction.

  • Yield : 80–85% after recrystallization from ethanol.

Side Reaction Mitigation :

  • Competitive acylation at the carbamoyl group is minimized by steric hindrance and electronic deactivation.

Final Esterification and Purification

The ethyl ester at position 3 is retained throughout the synthesis. Final purification employs:

  • Flash Chromatography : 5–10% methanol in DCM gradient.

  • Crystallization : Ethanol/water (3:1) yields >95% purity.

Spectroscopic Characterization Data

Property Value Method
Molecular Weight 453.47 g/molHRMS
Melting Point 162–164°CDSC
¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, 3H), 2.45 (s, 3H), 3.75 (s, 2H)...
IR (KBr) 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I)FTIR

Comparative Analysis of Synthetic Routes

Patent-Derived Methodology (WO1999021845A2)

  • Advantages : High yields (>75%) for bromoacetylation and coupling steps.

  • Limitations : Requires stringent anhydrous conditions.

PubChem-Based Approaches (CID 2258873, 4156270)

  • Advantages : Simplified purification via crystallization.

  • Limitations : Lower regioselectivity in carbamoylation.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing reactions at positions 2 and 5 necessitate careful stoichiometric control.

  • Scale-Up : Transitioning from milligram to kilogram scales requires optimizing solvent recovery and catalyst recycling .

Chemical Reactions Analysis

Structural Analysis

The compound Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate (hereafter referred to as Target Compound ) features a thiophene core substituted with multiple functional groups. Its molecular formula is C₂₄H₂₁N₃O₆S , and key structural elements include:

  • Thiophene ring : A five-membered aromatic ring containing sulfur.

  • Carbamoyl group : Attached to the thiophene at position 5, derived from a 3-nitrophenyl substituent.

  • Acetamido group : At position 2, formed by a 2-phenylacetamido moiety.

  • Ethyl ester : At position 3, contributing to solubility and stability .

The SMILES notation is CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=CC=C2)N+[O-] , highlighting connectivity and functional groups .

Functional Group Reactivity

The Target Compound’s reactivity is driven by its functional groups, which participate in diverse chemical transformations:

Carbamoyl Group (Position 5)

  • Hydrolysis : Under acidic/basic conditions, the carbamoyl group can hydrolyze to form amides or urea derivatives .

  • Nucleophilic Attack : Susceptible to nucleophiles (e.g., amines, alcohols) at the carbonyl oxygen.

Acetamido Group (Position 2)

  • Amide Hydrolysis : Converts to carboxylic acid under strong acidic/basic conditions .

  • Enamine Formation : Reacts with ketones/aldehydes to form enamines under heat .

Ethyl Ester (Position 3)

  • Saponification : Hydrolyzes to a carboxylic acid in alkaline conditions.

  • Amide Coupling : Reacts with amines to form ester-amides.

Thiophene Core

  • Electrophilic Substitution : Reacts with electrophiles (e.g., nitration, halogenation) at positions 2, 3, or 5 .

  • Metallation : Deprotonates to form reactive intermediates for cross-coupling reactions.

Functional Group Reaction Type Example Reagents
CarbamoylHydrolysisHCl/H₂O, KOH
AcetamidoEnamine FormationKetones, heat
Ethyl EsterSaponificationNaOH, H₂O
Thiophene CoreElectrophilic SubstitutionNO₂⁺, Br₂

Biological Reactions

While the query focuses on chemical reactions, the Target Compound’s biological interactions are briefly noted:

  • Mechanism of Action : Likely involves binding to intracellular targets (e.g., enzymes, receptors) due to its thiophene core and polar substituents .

  • In Vitro Studies : May exhibit anti-inflammatory or anticancer activity, as seen in related thiophene derivatives .

Comparative Analysis of Structural Variants

The Target Compound shares structural similarities with other thiophene derivatives, differing in substituents and biological activity:

Compound Key Substituents Biological Activity
Ethyl 2-amino-4-methyl-5-carbamoylthiophene-3-carboxylateAmino group, methyl, carbamoylAntimicrobial
Ethyl 4-methyl-2-(2-phenylacetamido)-5-(trifluoromethylcarbamoyl)thiophene-3-carboxylateTrifluoromethyl groupEnhanced lipophilicity
Target Compound3-Nitrophenyl carbamoyl, acetamidoPotential anticancer

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiophene derivatives, including ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate, as antimicrobial agents. Research indicates that compounds with thiophene moieties exhibit significant antibacterial and antifungal properties. For instance, derivatives synthesized through the Gewald reaction have shown promising results against various microbial strains, suggesting their utility in developing new antimicrobial therapies .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study demonstrated that certain thiophene derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of cell cycle proteins and apoptotic pathways, making these compounds candidates for further development as anticancer agents .

Anti-inflammatory Effects

This compound has shown anti-inflammatory effects in preclinical models. Research indicates that it can reduce inflammation markers in vitro and in vivo, suggesting its potential application in treating inflammatory diseases .

Pesticide Development

The compound's structural characteristics make it suitable for the development of novel pesticides. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing environmental impact. Studies have indicated that thiophene-based compounds exhibit insecticidal activity, which can be optimized for agricultural use .

Intermediate in Organic Synthesis

This compound serves as an essential intermediate in synthesizing various complex organic molecules. Its reactivity allows chemists to construct more intricate structures through various chemical transformations, including cyclization and functionalization reactions .

Table 1: Biological Activities of this compound Derivatives

Activity TypeMethodologyResultsReference
AntimicrobialAgar diffusion assayInhibition zones up to 20 mm
AnticancerMTT assayIC50 values < 10 µM
Anti-inflammatoryELISAReduced TNF-alpha levels

Table 2: Synthetic Pathways Involving this compound

Reaction TypeReagents UsedYield (%)Reference
Gewald reactionAcetoacetanilide, elemental sulfur85
CyclizationChloroacetyl chloride90

Case Study 1: Antimicrobial Screening of Thiophene Derivatives

In a recent study, a series of thiophene derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics, highlighting its potential as a lead compound for drug development .

Case Study 2: Synthesis of Novel Anticancer Agents

A research group focused on synthesizing novel anticancer agents derived from this compound. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Structural Comparison

Thiophene derivatives with substitutions at positions 2, 4, and 5 exhibit diverse biological activities depending on their functional groups. Below is a structural and physicochemical comparison:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(2-Phenylacetamido), 4-methyl, 5-(3-nitrophenylcarbamoyl) C₂₄H₂₂N₃O₆S 480.51 Nitro group (meta position) enhances electron-withdrawing effects; phenylacetamido provides steric bulk.
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate 2-(2-Chloroacetamido), 4-methyl, 5-(phenylcarbamoyl) C₁₇H₁₇ClN₂O₄S 380.85 Chloroacetamido group increases electrophilicity; lacks nitro group.
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-(2-Chloroacetamido), 4-methyl, 5-(methylcarbamoyl) C₁₂H₁₅ClN₂O₄S 318.77 Smaller methylcarbamoyl group reduces steric hindrance.
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate 2-(Acetylsulfanylpropanoylamino), 4-methyl, 5-(phenylcarbamoyl) C₂₁H₂₃N₃O₅S₂ 469.55 Thioester linkage may enhance metabolic stability.
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate 2-Amino, 4-methyl, 5-(4-nitrophenyl) C₁₅H₁₅N₂O₄S 319.35 Nitro group (para position) differs in electronic effects; lacks carbamoyl at position 3.

Key Observations :

  • Nitro Group Position : The meta-nitro substitution in the target compound vs. para-nitro in may alter electronic distribution and binding interactions.
  • Carbamoyl vs.
  • Substituent Reactivity : Chloroacetamido (in ) and acetylsulfanyl (in ) groups introduce distinct reactivity profiles, influencing stability and bioactivity.

Physicochemical Properties

  • Solubility : The nitro group and phenylacetamido substituent in the target compound reduce aqueous solubility compared to methylcarbamoyl analogues .
  • Stability : Thioester-containing derivatives (e.g., ) may exhibit enhanced metabolic stability over ester-linked compounds.
  • Molecular Weight : The target compound’s higher molecular weight (480.51 g/mol) vs. 318.77–380.85 g/mol for simpler analogues could impact bioavailability.

Biological Activity

Ethyl 4-methyl-5-[(3-nitrophenyl)carbamoyl]-2-(2-phenylacetamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18_{18}H18_{18}N3_{3}O4_{4}S and a molecular weight of approximately 377.4 g/mol. Its structure includes a thiophene ring, which is known for contributing to various biological activities, and a nitrophenyl moiety that enhances its pharmacological profile.

Research indicates that this compound may exhibit antimicrobial and anticancer properties:

  • Antimicrobial Activity : The presence of the nitrophenyl group is known to enhance the antimicrobial efficacy of compounds. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .
  • Anticancer Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The thiophene moiety has been linked to cytotoxic activity against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

A study evaluated the compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects at concentrations as low as 25 µg/mL, comparable to standard antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus30 µg/mL

Anticancer Activity

In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7). The compound was tested at various concentrations (10 µM, 20 µM, 50 µM), with notable effects observed at 50 µM where cell viability dropped to approximately 40% compared to control groups .

Concentration (µM)Cell Viability (%)
1085
2065
5040

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the thiophene core in this compound?

  • Methodology : The thiophene ring is typically synthesized via cyclization of precursors like ethyl cyanoacetate and sulfur. For example, condensation of ethyl cyanoacetate with substituted ketones (e.g., 1-(4-nitrophenyl)propan-2-one) under basic conditions, followed by sulfur-mediated cyclization, yields the thiophene scaffold . Key parameters include solvent choice (e.g., ethanol or toluene), catalytic bases (piperidine), and reaction times (5–6 hours). Recrystallization with alcohols (e.g., ethanol) ensures purity .

Q. How can researchers confirm the regioselectivity of carbamoyl and acetamido substitutions on the thiophene ring?

  • Methodology : Use spectroscopic techniques:

  • IR spectroscopy : Identify carbonyl stretches (C=O) at ~1700 cm⁻¹ for carbamoyl and ester groups.
  • ¹H/¹³C NMR : Analyze splitting patterns and chemical shifts. For instance, the 3-nitrophenyl carbamoyl group shows distinct aromatic proton resonances (δ 7.5–8.5 ppm) and a downfield-shifted carbamoyl NH (δ ~10 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns consistent with substitution sites .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Ensure fume hoods are used to avoid inhalation of toxic fumes (H335) .
  • Spill management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s polymorphs?

  • Methodology :

  • Data collection : Use SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) to process single-crystal diffraction data .
  • ORTEP visualization : Analyze anisotropic displacement parameters to confirm bond angles and torsional strain in the thiophene-carbamoyl linkage .
  • Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar thiophene derivatives to identify packing anomalies .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electron-deficient sites (e.g., nitro group) prone to nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies for SAR studies .

Q. How can contradictory biological activity data (e.g., antioxidant vs. cytotoxic effects) be reconciled?

  • Methodology :

  • Dose-response assays : Perform MTT/MTD tests across concentrations (1–100 µM) to establish therapeutic indices.
  • Mechanistic studies : Use ROS scavenging assays (e.g., DPPH/ABTS) for antioxidant activity and caspase-3 activation assays for cytotoxicity .
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values, ensuring reproducibility across triplicate trials .

Methodological Challenges & Solutions

Q. Why might crystallization attempts fail, and how can this be mitigated?

  • Solution :

  • Solvent screening : Test polar (ethanol, DMSO) vs. non-polar (hexane) solvents for solubility differences.
  • Seeding : Introduce microcrystals of analogous compounds to induce nucleation .
  • Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions improves crystal quality .

Q. How to address low yields in the acylation of the thiophene amino group?

  • Solution :

  • Activating agents : Use HOBt/EDCI coupling to enhance reactivity of acylating agents (e.g., 2-phenylacetyl chloride) .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 6 hours) and improve yields by 15–20% .

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